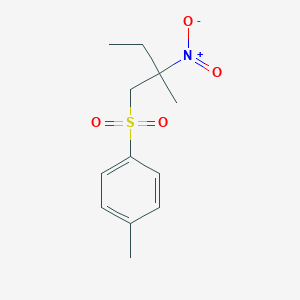
5-Ethyl-4-methylbenzene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4-methylbenzene-1,2,3-triol is an aromatic compound with a benzene ring substituted with an ethyl group at the 5th position, a methyl group at the 4th position, and three hydroxyl groups at the 1st, 2nd, and 3rd positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methylbenzene-1,2,3-triol can be achieved through several methods, including electrophilic aromatic substitution reactions. One common approach involves the nitration of a precursor compound followed by reduction and subsequent hydroxylation. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation to introduce the ethyl and methyl groups, followed by selective hydroxylation. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-4-methylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4-methylbenzene-1,2,3-triol has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-4-methylbenzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, further modulating its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzene-1,2,3-triol: Lacks the ethyl group at the 5th position, resulting in different chemical and biological properties.
5-Ethylbenzene-1,2,3-triol: Lacks the methyl group at the 4th position, leading to variations in reactivity and applications.
Benzene-1,2,3-triol: Lacks both the ethyl and methyl groups, making it a simpler structure with distinct properties.
Uniqueness
5-Ethyl-4-methylbenzene-1,2,3-triol is unique due to the specific arrangement of its substituents, which influences its reactivity, stability, and potential applications. The presence of both ethyl and methyl groups, along with three hydroxyl groups, provides a versatile platform for further chemical modifications and functionalization.
Eigenschaften
CAS-Nummer |
66125-15-3 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
5-ethyl-4-methylbenzene-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c1-3-6-4-7(10)9(12)8(11)5(6)2/h4,10-12H,3H2,1-2H3 |
InChI-Schlüssel |
SXQZRYBURBSQNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
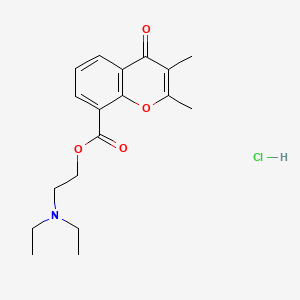
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)
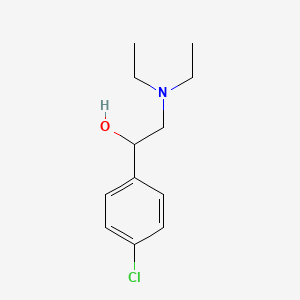
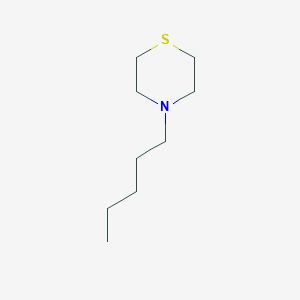
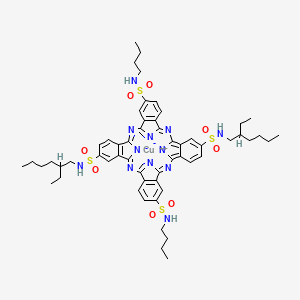

![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)
